molecular formula C8H6ClFN2 B1416535 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine CAS No. 878198-71-1

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine

Cat. No. B1416535
M. Wt: 184.6 g/mol
InChI Key: JFIIICGKUFLQNF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine is an organochlorine compound . It is a member of pyridines and an organochlorine compound . It is considered as a privileged structure because of its occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine involves several important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A new series of selenoester derivatives of imidazo[1,2-a]pyridine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The crystal structure of 2-(chloromethyl)pyridine is monoclinic, P21/c (no. 14), a = 6.5211 (2) Å, b = 10.2467 (3) Å, c = 9.1436 (3) Å, β = 94.1771 (11)°, V = 609.35 (3) Å3, Z = 4, R gt (F) = 0.0260, wR ref (F 2) = 0.0680, T = 200 K .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine/pyrimidine in water and ethanol leads to the synthesis of a new series of selenoester derivatives of imidazo[1,2-a]pyridine .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine is 166.611 . It has a linear formula of C8H7ClN2 .

Scientific Research Applications

Removal of Fe (III) from Strongly Acidic Wastewater

  • Summary of Application : A novel pyridine-modified chitosan (PYCS) adsorbent was prepared using 2-(chloromethyl) pyridine hydrochloride. This adsorbent was used for the removal of metal ions from acidic wastewater .
  • Methods of Application : The adsorbent was prepared in a multistep procedure including the successive grafting of 2-(chloromethyl) pyridine hydrochloride and crosslinking with glutaraldehyde .
  • Results or Outcomes : The absorbent exhibited a high capacity of Fe (III) and the maximum adsorption capacity was up to 66.20 mg/g under optimal experimental conditions .

C–H Functionalization of Pyridines

  • Summary of Application : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .
  • Methods of Application : This review summarizes different approaches to tackle the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

  • Summary of Application : 2-(Chloromethyl)pyridine hydrochloride was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

Safety And Hazards

2-Chloromethylpyridine is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract; and high concentrations are extremely destructive to these tissues .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is a promising future for the development and application of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine and related compounds in various fields, particularly in pharmaceuticals .

properties

IUPAC Name

2-(chloromethyl)-5-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIIICGKUFLQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654006
Record name 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine

CAS RN

878198-71-1
Record name 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Catalano, KS Gudmundsson, A Svolto… - Bioorganic & Medicinal …, 2010 - Elsevier
Stereorandom and diastereoselective syntheses of a novel 1,2,3,4,4a,5,6,10b-octahydro-1,10-phenanthroline ring system are described. Derivatives of all four diastereomers were …
Number of citations: 46 www.sciencedirect.com

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